N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c1-8-7-10(18-9-5-3-2-4-6-9)21-12(17-8)19-11(20-21)13(14,15)16/h7,9,18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFNRDEDYAXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3CCCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The reaction conditions typically involve temperatures around 140°C and can yield the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability. Additionally, the process may be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. Studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity. In vitro studies have reported effectiveness against a range of pathogens, suggesting its potential use in developing new antibiotics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of triazole derivatives. This compound has been evaluated for its ability to stabilize microtubules in neuronal cells, which is crucial for maintaining cell structure and function . This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for new antibiotic development. |
| Study 3 | Neuroprotective Effects | Stabilized microtubules in neuronal cells and reduced neurotoxicity in models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Trifluoromethyl (CF₃) at Position 2 : Enhances metabolic resistance and hydrophobic interactions compared to difluoroethyl (CF₂CH₃) .
- Cyclohexyl vs. Aromatic Amines: Cyclohexyl may improve solubility in non-polar environments compared to aromatic amines (e.g., 4-CF₃-phenyl in Compound 43), which are more rigid and planar .
Antimalarial Activity (Plasmodium falciparum DHOD Inhibition)
Insights :
- Bulky substituents (e.g., tetrahydronaphthalen-2-yl) improve binding to Plasmodium DHOD by filling hydrophobic pockets .
- The cyclohexyl group’s moderate bulk may offer intermediate activity compared to naphthyl or phenyl derivatives.
Anticancer Activity (Microtubule Stabilization)
SAR Trends :
Biological Activity
N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C12H15F3N4
- Molecular Weight : 288.27 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:
- Antitumor Activity : Many triazole derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies and Research Findings
-
Antitumor Studies :
- A study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound showed significant cytotoxicity with IC50 values in the low micromolar range. These findings suggest potential for further development as anticancer agents.
-
Antimicrobial Activity :
- Research on related triazole compounds demonstrated notable inhibition of bacterial growth. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes involved in cancer metabolism was assessed. It was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclohexyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization and substitution reactions. For example, triazolo-pyrimidine cores are formed via Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones, followed by substitution with cyclohexylamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .
- Catalysts : Triethylamine or DBU improves nucleophilic substitution efficiency .
- Temperature : Reactions often proceed at 60–100°C to balance kinetics and side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl at C2, cyclohexylamine at C7). For example, H NMR signals at δ 10.52 ppm (singlet) indicate NH groups in triazolopyrimidines .
- Mass Spectrometry : ESI-MS detects molecular ions (e.g., m/z 338 [MH]+ for similar triazolopyrimidines) .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and cyclohexyl ring conformation .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9). The trifluoromethyl group enhances lipophilicity, requiring co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors hydrolysis of the trifluoromethyl group or cyclohexylamine cleavage .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) affect biological target binding?
- Methodological Answer :
- SAR Studies : Compare binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. For example:
| Substituent | Target (e.g., PfDHODH) | IC₅₀ (nM) |
|---|---|---|
| Cyclohexyl | PfDHODH | 15 ± 2 |
| 4-Fluorophenyl | PfDHODH | 8 ± 1 |
- Computational Modeling : Docking (AutoDock Vina) identifies hydrophobic interactions between the cyclohexyl group and enzyme pockets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and enzyme sources (e.g., recombinant vs. cell lysate).
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding to kinases or transporters .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., atovaquone for PfDHODH) to minimize inter-lab variability .
Q. How is the compound’s mechanism of action distinguished from other triazolopyrimidines?
- Methodological Answer :
- Tubulin Polymerization Assays : Compare effects on microtubule dynamics (e.g., paclitaxel vs. vinca alkaloid binding sites). Triazolopyrimidines with trifluoromethyl groups uniquely stabilize tubulin without competing with taxanes .
- Transcriptomic Profiling : RNA-seq of treated cancer cells identifies pathway enrichment (e.g., apoptosis vs. cell cycle arrest) .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
- In Vitro : Caco-2 permeability assays predict intestinal absorption. CYP450 inhibition screening (e.g., CYP3A4) assesses metabolic stability .
- In Vivo : Use nude mouse xenografts for bioavailability studies. Administer orally (10–50 mg/kg) or intravenously (5 mg/kg), with plasma samples analyzed via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
